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molecular formula C12H8BrClO2S B8436722 4-Bromo-3-chlorophenyl phenyl sulfone

4-Bromo-3-chlorophenyl phenyl sulfone

Cat. No. B8436722
M. Wt: 331.61 g/mol
InChI Key: WSTJUPJOFVOTET-UHFFFAOYSA-N
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Patent
US08008350B2

Procedure details

The subtitle compound was prepared by the method of example 9 step (i) using 4-bromo-3-chlorobenzenesulfonyl chloride and benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[Cl:12]>C1C=CC=CC=1>[C:2]1([S:8]([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[C:3]([Cl:12])[CH:4]=2)(=[O:10])=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC(=C(C=C1)Br)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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